3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline
Description
3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline is a substituted aniline derivative characterized by a bromine atom at the 3-position, a phenoxy group at the 4-position, and a trifluoromethyl (-CF₃) substituent at the para position of the phenoxy ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
3-bromo-4-[4-(trifluoromethyl)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO/c14-11-7-9(18)3-6-12(11)19-10-4-1-8(2-5-10)13(15,16)17/h1-7H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNBOIZGQPMQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1284713-23-0 | |
| Record name | 3-bromo-4-[4-(trifluoromethyl)phenoxy]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The aniline group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are often used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as phenols, thiols, or amines.
Oxidation: Products include nitroanilines, nitrosoanilines, and other oxidized derivatives.
Reduction: Products include various amines and other reduced forms of the compound.
Scientific Research Applications
3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom and phenoxy group can participate in various interactions, such as hydrogen bonding and van der Waals forces, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline can be elucidated by comparing it to analogs with variations in substituent groups, positions, and biological activities. Below is a detailed analysis:
Substituent Variations on the Aniline Core
Functional Group Modifications
- Phenoxy vs. The phenoxy moiety may improve binding to hydrophobic pockets in biological targets . Compounds like 4-(Trifluoromethyl)aniline hydrochloride lack both bromine and phenoxy groups, resulting in simpler electronic profiles and applications in urea/phosphoramidic acid synthesis .
- Trifluoromethyl vs. Methoxy on Phenoxy: 3-Bromo-4-(4-methoxyphenoxy)aniline replaces -CF₃ with -OCH₃, converting an electron-withdrawing group to an electron-donating one. This significantly alters solubility and reactivity in cross-coupling reactions .
Biological Activity
3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline has the molecular formula C13H9BrF3N and features a bromine atom and a trifluoromethyl group that are crucial for its biological properties. The presence of these substituents influences its interaction with biological targets.
The biological activity of 3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline is primarily attributed to its ability to interact with various molecular targets within cells. This compound may inhibit specific enzymes or receptors, thereby modulating cellular processes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Target Interactions
- Cyclin-Dependent Kinases (CDKs) : Similar compounds have been shown to inhibit CDKs, which play a crucial role in cell cycle regulation.
- Inflammatory Pathways : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .
Biological Activity
Research indicates that 3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, as indicated by its ability to induce apoptosis in cancer cell lines.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens, showing promising results in inhibiting bacterial growth.
Case Studies and Research Findings
- Antitumor Studies :
- Antimicrobial Evaluation :
Comparative Analysis
To illustrate the biological activity of 3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline relative to other compounds, a comparison table is presented below:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline | 15 | Antitumor |
| N-(2-[2-(4-chloro-phenoxy)-phenylamino]-methyl)-phenyl)-acetamide | 0.9 | Antitumor |
| Phenoxyalkylbenzimidazoles | 5.2 | Antitubercular |
| Trifluoromethyl-substituted anilines | 10 | Antimicrobial |
Q & A
Q. What synthetic methodologies are effective for preparing 3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline?
A two-step approach is commonly employed:
- Step 1 : Ullmann coupling of 4-(trifluoromethyl)phenol with 3-bromo-4-iodoaniline using CuI as a catalyst, 1,10-phenanthroline as a ligand, and KCO as a base in DMF at 110–120°C for 24–48 hours .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires careful control of stoichiometry and reaction time.
Q. How can spectroscopic techniques validate the structure of 3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline?
- H NMR : Look for aromatic protons split into distinct patterns due to electron-withdrawing CF and bromine substituents. The NH group appears as a broad singlet (~δ 4.5–5.5 ppm).
- F NMR : A singlet near δ -60 ppm confirms the CF group .
- HRMS : Molecular ion peak at m/z 357.0 (calculated for CHBrFNO).
Q. What precautions are critical for handling this compound in the lab?
- Storage : Under inert gas (N/Ar) at 2–8°C to prevent oxidation of the aniline group.
- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks. Avoid exposure to strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How does steric and electronic effects influence the reactivity of 3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline in cross-coupling reactions?
- The bromine atom is activated for Buchwald-Hartwig amination or Suzuki coupling due to electron-withdrawing effects from the CF and phenoxy groups. However, steric hindrance from the ortho-substituted phenoxy group may reduce reaction rates.
- DFT calculations (e.g., using Gaussian 16) can map electron density to predict regioselectivity in substitution reactions .
Q. What strategies resolve contradictions in observed vs. predicted NMR chemical shifts?
- Case Study : If experimental H NMR shows unexpected splitting, compare with computational predictions (e.g., ACD/Labs or MestReNova) to assess conformational effects.
- Deuteration experiments or variable-temperature NMR can clarify dynamic effects like hindered rotation of the phenoxy group .
Q. How can this compound serve as a precursor in medicinal chemistry?
- The aniline moiety allows functionalization into urea or sulfonamide derivatives for kinase inhibitors. For example:
- React with isocyanates to form ureas (e.g., for heme-regulated eIF2α kinase activators) .
- Couple with boronic acids to generate biaryl scaffolds for PET tracer development .
Q. What analytical methods quantify trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
